5-(chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole
Description
5-(Chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole (CAS EN300-399907) is a 1,2,4-oxadiazole derivative with a chloromethyl group at position 5 and a (propan-2-yloxy)methyl substituent at position 3. Its molecular formula is C₇H₁₁ClN₂O₂ (MW: 190.63) . The chloromethyl group enables nucleophilic substitution reactions, making it a versatile intermediate in medicinal and agrochemical synthesis. The (propan-2-yloxy)methyl group contributes to its lipophilicity, influencing solubility and pharmacokinetic properties.
Properties
IUPAC Name |
5-(chloromethyl)-3-(propan-2-yloxymethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c1-5(2)11-4-6-9-7(3-8)12-10-6/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAOGQPUXYKOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NOC(=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate chloromethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
5-(chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
Key structural analogs differ in substituents at positions 3 and 5 of the 1,2,4-oxadiazole ring, leading to variations in molecular weight, reactivity, and physicochemical properties:
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in ) increase the reactivity of the chloromethyl group compared to electron-donating groups like (propan-2-yloxy)methyl.
- Aromatic substituents (e.g., phenyl, p-tolyl) enhance thermal stability but reduce solubility in polar solvents.
- Alkoxy groups (e.g., methoxymethyl, propan-2-yloxy) improve bioavailability by balancing lipophilicity and solubility.
Biological Activity
5-(Chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The oxadiazole scaffold is known for its role in drug discovery, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities. This article will explore the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloromethyl group and a propan-2-yloxy side chain attached to the oxadiazole ring, which contributes to its unique biological properties.
Anticancer Activity
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. A study evaluated various oxadiazole derivatives against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (Cervical) | 12.5 |
| This compound | CaCo-2 (Colon) | 15.0 |
These results suggest that this compound has moderate cytotoxic effects against cervical and colon cancer cell lines.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been widely documented. For instance, a recent study highlighted the effectiveness of various oxadiazole compounds against bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| This compound | Staphylococcus aureus | 16 µg/mL |
The compound demonstrated promising antimicrobial activity against both gram-positive and gram-negative bacteria.
Anti-inflammatory Activity
In vivo studies have shown that oxadiazole derivatives possess anti-inflammatory properties. For example:
| Compound | Model | Inhibition (%) |
|---|---|---|
| This compound | Carrageenan-induced paw edema in rats | 45% |
This indicates that the compound may be beneficial in treating inflammatory conditions.
Study on Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of several oxadiazole derivatives. The researchers synthesized a series of compounds based on the oxadiazole scaffold and tested them against multiple cancer cell lines. Among these compounds, this compound exhibited significant cytotoxicity with an IC50 value of 12.5 µM against HeLa cells. The study concluded that modifications to the oxadiazole ring could enhance anticancer activity.
Antimicrobial Activity Assessment
Another research effort focused on assessing the antimicrobial activity of various oxadiazole derivatives against common bacterial pathogens. The study found that this compound had an MIC of 16 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Q & A
Q. Table 1. Key Synthetic Parameters for 5-(Chloromethyl) Oxadiazoles
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF or DMSO | |
| Temperature | 80–100°C | |
| Reaction Time | 6–12 hours | |
| Yield Range | 75–85% | |
| Characterization Methods | -NMR, ESI-MS, XRD |
Q. Table 2. Biological Activity of Selected Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
